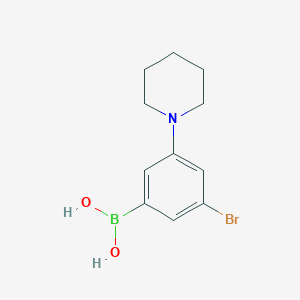

3-Bromo-5-(piperidin-1-YL)phenylboronic acid

Description

Properties

IUPAC Name |

(3-bromo-5-piperidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BBrNO2/c13-10-6-9(12(15)16)7-11(8-10)14-4-2-1-3-5-14/h6-8,15-16H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPILCAAAIPKEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)N2CCCCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BBrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(piperidin-1-yl)phenylboronic acid typically involves the following steps:

Piperidinylation: The piperidinyl group can be introduced via nucleophilic substitution, where piperidine reacts with a suitable leaving group on the phenyl ring.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(piperidin-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of functionalized products.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds are the major products.

Oxidation: Phenols or quinones are typically formed.

Substitution: Various substituted phenylboronic acids are obtained.

Scientific Research Applications

3-Bromo-5-(piperidin-1-yl)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(piperidin-1-yl)phenylboronic acid involves its ability to form reversible covalent bonds with nucleophiles. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophilic sites, making it a valuable tool in biochemical assays and drug design . The piperidinyl group enhances its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural and Electronic Comparisons

Key Observations:

- Halogen vs. Electron-Withdrawing Groups: Bromine (electron-withdrawing) in the target compound stabilizes the boronic acid via inductive effects, while cyano or trifluoromethyl groups (e.g., in 2-Cyano-5-(CF₃)phenylboronic acid) further increase acidity and alter conjugation .

- Carbonyl Modifications : The piperidine carbonyl group in 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid reduces electron density at boron, slowing transmetallation in cross-couplings .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficiency correlates with substituent electronic and steric profiles:

- Target Compound : Demonstrates moderate reactivity due to balanced electron-withdrawing (Br) and donating (piperidinyl) effects. Compatibility with Pd catalysts (e.g., Pd(OAc)₂/TPPTS) is inferred from analogous systems .

- Chlorinated Analogs : 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid may exhibit slower coupling due to smaller halogen size (Cl vs. Br) and increased steric bulk from pyrrolidine .

- Electron-Deficient Systems: 2-Cyano-5-(CF₃)phenylboronic acid’s strong electron-withdrawing nature may necessitate optimized conditions (e.g., higher Pd loading) to counteract reduced nucleophilicity .

Solubility and pH Sensitivity

- Target Compound : The piperidinyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF) and provides basicity to neutralize acidic byproducts in boronate ester formation .

- Hydrophobic Modifications : Bromine reduces aqueous solubility compared to unsubstituted phenylboronic acid, but this is mitigated by the piperidinyl group’s amine functionality .

- pH Stability : Piperidine’s basicity (pKa ~11) maintains weakly alkaline conditions (pH ≥8.5), critical for reversible boronate ester formation with cis-diols in sensing applications .

Biological Activity

3-Bromo-5-(piperidin-1-YL)phenylboronic acid is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications based on the latest research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position and a piperidinyl group at the 5-position of the phenyl ring. Its molecular formula is . The boronic acid functional group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biological studies, particularly in enzyme inhibition and protein-ligand interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its boronic acid moiety. This interaction facilitates studies on enzyme kinetics and inhibition mechanisms, which are crucial for understanding its therapeutic potential.

Key Mechanisms Include:

- Enzyme Inhibition: The boronic acid group can form covalent bonds with serine residues in the active sites of enzymes, effectively inhibiting their activity.

- Protein-Ligand Interactions: The compound’s structure allows it to engage with various proteins, potentially leading to novel therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

Comparative Analysis

To understand the significance of this compound in medicinal chemistry, it can be compared with other similar compounds:

| Compound Name | Key Differences |

|---|---|

| Phenylboronic Acid | Lacks bromine and piperidinyl substituents; less versatile. |

| 3-Bromo-phenylboronic Acid | Lacks piperidinyl group; reduced binding affinity in biological contexts. |

| 5-(Piperidin-1-yl)phenylboronic Acid | Lacks bromine atom; limited reactivity in substitution reactions. |

| 4-(Piperidin-1-yl)phenylboronic Acid | Similar structure but different positioning of substituents; affects reactivity. |

| 3-(Pyrrolidino)phenylboronic Acid | Different nitrogen-containing cyclic amine; affects biological activity profile. |

The unique combination of bromine and piperidinyl groups in this compound enhances its reactivity and versatility compared to these similar compounds.

Q & A

Q. What are the key synthetic routes for 3-Bromo-5-(piperidin-1-yl)phenylboronic acid, and how does the piperidine substitution influence reaction conditions?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. The bromine substituent on the phenyl ring enables coupling with aryl/heteroaryl halides using palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and bases like K₂CO₃ in solvents such as THF or dioxane . The piperidine group introduces steric hindrance, necessitating optimized reaction temperatures (e.g., 80–100°C) and longer reaction times to ensure complete conversion. Pre-functionalization of the piperidine moiety prior to boronic acid installation may reduce side reactions .

Q. How can researchers optimize the solubility of this compound in cross-coupling reactions?

- Methodological Answer : Solubility challenges arise from the hydrophobic piperidine group. Polar aprotic solvents (e.g., acetone, THF) or mixed solvent systems (e.g., ethanol/water) enhance solubility. Pre-dissolving the boronic acid in a minimal volume of a high-solubility solvent (e.g., DMSO) before adding to the reaction mixture can improve homogeneity. Pinacol ester derivatives of boronic acids show better solubility in organic solvents and can be hydrolyzed post-reaction .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Column chromatography with silica gel and gradients of ethyl acetate/hexane is effective. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) resolves polar impurities. Recrystallization using ethanol/water mixtures (1:3 v/v) at low temperatures (0–4°C) yields high-purity crystals .

Advanced Research Questions

Q. How do electronic effects of the bromine and piperidine substituents influence the reactivity of this boronic acid in Suzuki-Miyaura couplings?

- Methodological Answer : The electron-withdrawing bromine atom activates the boronic acid toward transmetallation but may reduce nucleophilicity. The piperidine group’s electron-donating nature stabilizes the boron center via resonance, enhancing coupling efficiency. Computational studies (DFT) can quantify substituent effects using Fukui indices or Hammett parameters. Experimental validation involves comparing coupling rates with analogous non-piperidine derivatives .

Q. What strategies resolve contradictions in binding mechanisms of boronic acids with biomolecules, as seen in studies like Otsuka et al. vs. Djanashvili et al.?

- Methodological Answer : Conflicting reports on boronic acid-diol binding (e.g., glycerol vs. α-hydroxycarboxylate interactions) require pH-dependent NMR studies (¹¹B, ¹³C) to map binding sites. For this compound, titrate with model diols (e.g., Neu5Ac) across pH 2–12 while monitoring chemical shifts. Molecular dynamics (MD) simulations can model competitive binding pathways under physiological conditions .

Q. How can the stability of this compound under varying pH conditions be assessed for biological assays?

- Methodological Answer : Conduct stability studies using HPLC-MS to monitor degradation products. At pH < 7, boronic acids form trigonal planar adducts with water, while pH > 8 promotes tetrahedral boronate esters. Use phosphate (pH 6–8) and carbonate (pH 9–11) buffers to assess dimerization or oxidation. Stability is critical for applications in enzyme inhibition assays targeting serine proteases .

Q. What analytical methods differentiate between boronic acid dimerization and monomeric forms in solution?

- Methodological Answer : Dynamic light scattering (DLS) detects dimer aggregates in aqueous solutions. IR spectroscopy identifies B–O–B stretching vibrations (~1,350 cm⁻¹) in dimers. ¹¹B NMR distinguishes monomeric (δ ~30 ppm) vs. dimeric (δ ~10 ppm) species. For quantitative analysis, use size-exclusion chromatography (SEC) with a calibration curve for molecular weight estimation .

Data Interpretation and Experimental Design

Q. How should researchers design controls to confirm the specificity of this compound in enzyme inhibition studies?

- Methodological Answer : Include (1) a boronic acid-free control (e.g., buffer-only), (2) a structurally similar but inactive boronic acid (e.g., 3-fluorophenylboronic acid), and (3) a competitive inhibitor (e.g., phenylboronic acid with known binding constants). Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and validate specificity via dose-response curves .

Q. What computational tools predict the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify reactive sites. Natural Bond Orbital (NBO) analysis quantifies charge distribution. Software like Gaussian or ORCA can model transition states for bromine displacement reactions, predicting whether substitution occurs para or meta to the piperidine group .

Q. How can contradictory results in catalytic efficiency studies be reconciled?

- Methodological Answer :

Perform kinetic studies under standardized conditions (solvent, temperature, catalyst loading). Use Arrhenius plots to compare activation energies across studies. Variability often arises from differences in solvent polarity (e.g., THF vs. DMF) or trace water content. Replicate experiments with rigorously dried solvents and inert atmospheres to isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.